molecular formula C12H19N3O.ClH<br>C12H20ClN3O B001075 Procarbazine hydrochloride CAS No. 366-70-1

Procarbazine hydrochloride

Cat. No.: B001075
CAS No.: 366-70-1
M. Wt: 257.76 g/mol
InChI Key: DERJYEZSLHIUKF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Procarbazine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary actions is the inhibition of protein, RNA, and DNA synthesis. This compound inhibits the transmethylation of methyl groups of methionine into transfer RNA (t-RNA), which is crucial for protein synthesis . This inhibition leads to the cessation of protein synthesis and consequently affects DNA and RNA synthesis. Additionally, this compound may directly alkylate and methylate DNA, causing chromosomal breaks and interfering with the replication process .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of essential macromolecules such as proteins, RNA, and DNA. This inhibition disrupts cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause a reduction in leukocytes, platelets, and neutrophils, leading to increased susceptibility to infections . Furthermore, it has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby contributing to its antineoplastic effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It is metabolized primarily in the liver and kidneys, where it undergoes auto-oxidation to form an azo derivative with the release of hydrogen peroxide . This azo derivative isomerizes to the hydrazone, which, upon hydrolysis, splits into a benzylaldehyde derivative and methylhydrazine . This compound inhibits DNA, RNA, and protein synthesis by inhibiting the transmethylation of methionine into transfer RNA . Additionally, it may directly damage DNA through alkylation, leading to chromosomal breaks and interference with the replication process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. This compound is rapidly and completely absorbed, with a half-life of approximately 10 minutes . It is metabolized primarily in the liver and kidneys, and its degradation products include hydrogen peroxide, benzylaldehyde, and methylhydrazine . Long-term studies have shown that this compound can induce genotoxic effects, such as chromosomal breaks and mutations, which may persist even after the cessation of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased toxicity and adverse effects. In MutaMouse transgenic rodents, oral exposure to this compound at doses of 6.25, 12.5, and 25 mg/kg/day for 28 consecutive days resulted in significant dose-related induction of micronuclei in both immature and mature erythrocytes . Additionally, elevated mutant frequencies were observed in bone marrow and blood samples collected after treatment, indicating the genotoxic potential of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of procarbazine hydrochloride involves the reaction of 1-methyl-2-(p-isopropylcarbamoyl)benzylhydrazine with hydrochloric acid . The process typically requires precise control of temperature and pH to ensure the correct formation of the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced control mechanisms to ensure purity and yield. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: Procarbazine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include azo derivatives, hydrazones, and benzylaldehyde derivatives .

Scientific Research Applications

Properties

IUPAC Name

4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide;hydrochloride
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InChI

InChI=1S/C12H19N3O.ClH/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3;/h4-7,9,13-14H,8H2,1-3H3,(H,15,16);1H
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InChI Key

DERJYEZSLHIUKF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNNC.Cl
Source PubChem
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Molecular Formula

C12H19N3O.ClH, C12H20ClN3O
Record name PROCARBAZINE HYDROCHLORIDE
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Related CAS

671-16-9 (Parent)
Record name Procarbazine hydrochloride [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID3021190
Record name Procarbazine hydrochloride
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Molecular Weight

257.76 g/mol
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Physical Description

Procarbazine hydrochloride is a white to pale yellow crystalline powder with a slight odor. Acid to litmus. (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992)
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CAS No.

366-70-1
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Melting Point

433 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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